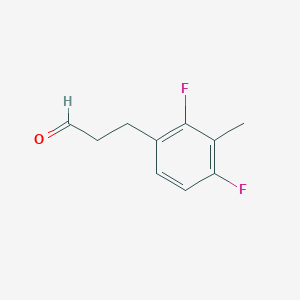

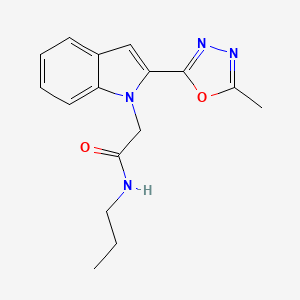

![molecular formula C22H21N3O2S B3316972 2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955653-77-7](/img/structure/B3316972.png)

2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Vue d'ensemble

Description

The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It’s part of a class of compounds that have shown potential in medicinal chemistry and drug discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized in a study . The product was obtained by the reaction of a precursor with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis

The molecular structure of “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is likely to be complex, given its derivation from 4,5,6,7-tetrahydrobenzo[d]thiazole . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .Chemical Reactions Analysis

The compound is likely to be involved in a range of chemical reactions, given its structural complexity. For instance, it has been suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its inhibitory activity .Applications De Recherche Scientifique

Synthesis of Benzamides

Benzamides are synthesized through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The method is highly efficient, eco-friendly, and uses a superior and recoverable catalyst .

Pharmaceutical Applications

Benzamides are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension) .

Industrial Applications

Benzamides are also used in industries such as paper, plastic, and rubber . They serve as an intermediate product in the synthesis of therapeutic agents .

Antiplatelet Activity

Amide derivatives, including benzamides, show antiplatelet activity . This makes them useful in the prevention and treatment of conditions such as heart disease and stroke .

Synthesis of Pyrimidines

Pyrimidines, which have a wide range of biological activities, can be synthesized from benzamides . This synthesis is important in medicinal chemistry .

Antioxidant Activity

Benzamides have been found to have antioxidant activity . They can scavenge free radicals and chelate metals, which makes them useful in preventing oxidative stress-related diseases .

Antibacterial Activity

Some benzamides have been found to have antibacterial activity . This makes them potential candidates for the development of new antibiotics .

Microwave Irradiation Synthesis

The compound “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” can be synthesized under microwave irradiation .

Mécanisme D'action

Mode of Action

The compound is a part of a class of molecules that have been identified as dual kinase inhibitors against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation . By inhibiting both kinases simultaneously, the compound can prevent PTEN deactivation more efficiently .

Biochemical Pathways

The compound affects the biochemical pathways involving the kinases CK2 and GSK3β . These kinases are involved in the phosphorylation of PTEN, a tumor suppressor protein . When these kinases are inhibited, the deactivation of PTEN is prevented, potentially affecting the pathways involved in cell growth and proliferation .

Result of Action

The compound’s action results in the inhibition of the kinases CK2 and GSK3β . This inhibition prevents the deactivation of the tumor suppressor protein PTEN . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of other signaling molecules.

Orientations Futures

The future directions for research into “2-benzamido-N-benzyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” and similar compounds are likely to involve further exploration of their potential as kinase inhibitors . This could include the synthesis and testing of new derivatives, as well as in-depth studies of their mechanisms of action .

Propriétés

IUPAC Name |

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(16-10-5-2-6-11-16)25-22-24-19-17(12-7-13-18(19)28-22)21(27)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2,(H,23,27)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWZXUTXWXKJRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-benzyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B3316929.png)

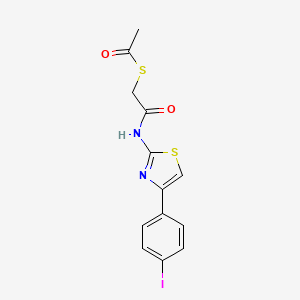

![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3316948.png)

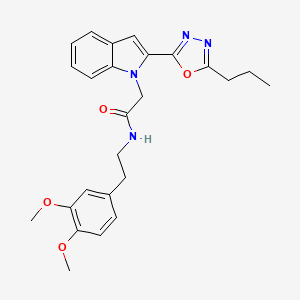

![3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B3316950.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3316953.png)

![N-benzyl-N-(4-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3316955.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3316976.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-chlorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3316992.png)